(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-nitrophenyl)propanoic acid
Overview
Description
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-nitrophenyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a nitrophenyl group, and a propanoic acid backbone. This compound is often used in peptide synthesis and other organic chemistry applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-nitrophenyl)propanoic acid typically involves multiple steps:
Fmoc Protection:
Formation of the Propanoic Acid Backbone: This step involves the construction of the propanoic acid backbone, often through a series of condensation reactions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is typically introduced via nitration reactions, where a nitro group is added to a phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process would be optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: Reduction of the nitrophenyl group can lead to the formation of aniline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of peptides due to the Fmoc protecting group.
Organic Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Bioconjugation: Utilized in the conjugation of biomolecules for research purposes.
Medicine
Drug Development: Investigated for potential therapeutic applications due to its structural properties.
Industry
Material Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-nitrophenyl)propanoic acid depends on its application. In peptide synthesis, the Fmoc group protects the amine functionality, allowing for selective deprotection and subsequent reactions. The nitrophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Similar structure but without the nitro group.
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid: Similar structure with the nitro group in a different position.
Uniqueness
The presence of the nitrophenyl group in ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-nitrophenyl)propanoic acid imparts unique reactivity and properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c27-23(28)13-22(15-6-5-7-16(12-15)26(30)31)25-24(29)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZOBIQWMMCMFE-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC(=CC=C4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374791-01-2 | |
Record name | Fmoc-(S)-3-amino-3-(3-nitro-phenyl)-propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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